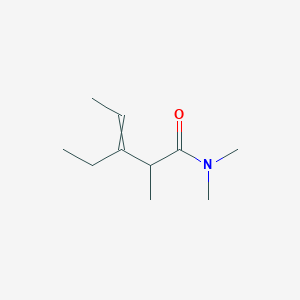

3-ethyl-N,N,2-trimethylpent-3-enamide

Description

Structure

3D Structure

Properties

CAS No. |

922177-60-4 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

3-ethyl-N,N,2-trimethylpent-3-enamide |

InChI |

InChI=1S/C10H19NO/c1-6-9(7-2)8(3)10(12)11(4)5/h6,8H,7H2,1-5H3 |

InChI Key |

KYRDEGJPSDJYLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC)C(C)C(=O)N(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N,n Disubstituted α,β Unsaturated Amides

Amide Bond Activation Pathways

The resonance stability of the amide bond renders it relatively inert. nih.gov However, various catalytic strategies have been developed to activate the N-C bond, enabling transformations that are otherwise challenging to achieve. noaa.gov

Catalytic N-C Bond Activation

Transition-metal catalysis has emerged as a powerful tool for the activation of the typically robust amide N-C(O) bond. nih.gov These methods often involve the oxidative addition of the N-C bond to a low-valent transition metal center. rsc.org For instance, nickel-catalyzed cross-coupling reactions have been successfully employed for various transformations including esterification, transamidation, and arylation of amides. researchgate.net Palladium-NHC (N-heterocyclic carbene) complexes have also shown significant efficacy in promoting N-C bond activation, offering an improvement over traditional phosphine-based catalyst systems. acs.org The mechanism generally involves the formation of an acyl-metal intermediate, which can then undergo further reactions. nih.gov This approach allows for the use of amides as acyl surrogates in a variety of synthetic applications.

Divergent C-O versus C-N Cleavage in Amide Transformations

The reactivity of amides can be directed towards either C-O or C-N bond cleavage, depending on the reaction conditions and the nature of the substituents on the amide. While C-N cleavage is more common in transition-metal-catalyzed reactions, C-O cleavage can be achieved under different catalytic systems. For example, transition-metal-free protocols using hydrosilanes as reducing agents can selectively cleave the C-O bond in amides. organic-chemistry.org Conversely, by modifying the reaction parameters, the same starting materials can be directed towards deacylative C-N bond cleavage. organic-chemistry.org Recent research has also demonstrated that the reaction of amides with an organometallic nucleophile can form a tetrahedral intermediate that, depending on the N-substitution or the acyl group, selectively undergoes either C-O or C-N cleavage. researchgate.net This divergent reactivity opens up avenues for the synthesis of diverse products from a common amide precursor.

Nucleophilic Additions to Unsaturated Amide Systems

The conjugated system in α,β-unsaturated amides presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). libretexts.org The electronic properties of the amide group, being less electron-withdrawing than ketones or esters, generally decrease the reactivity of the conjugated system. chemrxiv.org

Reactions Involving Organometallic Reagents with N,N-Disubstituted Amides

The addition of organometallic reagents to α,β-unsaturated amides can proceed via either 1,2- or 1,4-addition pathways. The outcome is often dependent on the nature of the organometallic reagent and the substituents on the amide. For example, phenyllithium (B1222949) has been shown to add in a conjugate fashion to N,N-dicyclohexylcinnamamide, while it undergoes 1,2-addition to N,N-dimethylcinnamamide. acs.orgresearchgate.net Grignard reagents, such as phenyl- and ethylmagnesium bromides, typically favor conjugate addition to N,N-disubstituted α,β-unsaturated amides across a range of substituents. acs.org In contrast, methylmagnesium iodide can yield a mixture of 1,2-addition products and recovered starting material. acs.org The use of organolithium and organomagnesium compounds as nucleophiles in these reactions is a common strategy for forming new carbon-carbon bonds. youtube.com

| Organometallic Reagent | Amide Substrate Example | Predominant Reaction Pathway | Reference |

|---|---|---|---|

| Phenyllithium | N,N-dicyclohexylcinnamamide | Conjugate (1,4) addition | acs.orgresearchgate.net |

| Phenyllithium | N,N-dimethylcinnamamide | 1,2-addition | acs.orgresearchgate.net |

| Phenylmagnesium bromide | N,N-Disubstituted cinnamamides | Conjugate (1,4) addition | acs.org |

| Ethylmagnesium bromide | N,N-Disubstituted cinnamamides | Conjugate (1,4) addition | acs.org |

| Methylmagnesium iodide | N,N-Disubstituted cinnamamides | Mixture of 1,2-addition and no reaction | acs.org |

Conjugate Addition Reactions to α,β-Unsaturated Amides

Conjugate addition, or Michael addition, is a key carbon-carbon bond-forming reaction in organic synthesis. beilstein-journals.org While α,β-unsaturated amides are generally less reactive Michael acceptors compared to other carbonyl compounds, numerous methods have been developed to facilitate this transformation. chemrxiv.orgbeilstein-journals.org The reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system, leading to a stabilized carbanion intermediate which is subsequently protonated or reacted with an electrophile. beilstein-journals.org Both diastereoselective and enantioselective conjugate additions have been achieved using chiral auxiliaries attached to the nitrogen atom or by employing chiral catalysts. beilstein-journals.org Copper-catalyzed systems are frequently used for the conjugate addition of organometallic reagents to α,β-unsaturated amides and lactams. beilstein-journals.org Furthermore, metal-free catalytic approaches, such as those using bifunctional iminophosphorane catalysts, have been developed for enantioselective sulfa-Michael additions to unactivated α,β-unsaturated amides. chemrxiv.org

Rearrangement Reactions Involving Enamide Motifs

While specific studies on the rearrangement reactions of 3-ethyl-N,N,2-trimethylpent-3-enamide are not documented in publicly available literature, the enamide functional group, particularly within N,N-disubstituted α,β-unsaturated systems, is known to participate in a variety of mechanistically diverse rearrangement reactions. These transformations are often driven by thermal or photochemical energy and can lead to significant molecular reorganization, providing access to complex molecular architectures. The reactivity of the enamide motif is influenced by the delocalization of the nitrogen lone pair into the α,β-unsaturated system, which affects the electron density and bonding characteristics of the molecule.

Photochemical activation of enamides can induce intramolecular rearrangements, often proceeding through excited states to yield products not accessible under thermal conditions. A notable example is the photo-Fries-type rearrangement, which has been observed in cyclic enamides. rsc.orgrsc.org This reaction involves a rsc.orgnsf.gov-acyl shift, where the acyl group migrates from the nitrogen atom to the α-carbon of the enamine system upon UV irradiation. rsc.org This transformation provides an efficient route to synthesize structurally diverse enaminones under mild conditions. rsc.orgrsc.org

The general mechanism of the photo-Fries-type rearrangement of an enamide is depicted in the scheme below:

Scheme 1: General Mechanism of Photo-Fries-Type Rearrangement of Enamides.

A simplified representation of the acyl migration in an enamide system.

Research on various substituted cyclic enamides has demonstrated the broad applicability of this reaction. The transformation proceeds efficiently for enamides bearing aryl, electron-rich, and electron-poor aryl substituents, as well as alkyl groups. rsc.org

Table 1: Examples of Photo-Fries-Type Rearrangement of Cyclic Enamides

| Entry | Substrate (Enamide) | Product (Enaminone) | Yield (%) |

|---|---|---|---|

| 1 | N-Benzoyl-1-cyclopentenylamine | 2-Benzoyl-1-aminocyclopentene | 85 |

| 2 | N-(4-Methoxybenzoyl)-1-cyclopentenylamine | 2-(4-Methoxybenzoyl)-1-aminocyclopentene | 90 |

Data synthesized from findings reported in literature on photo-rearrangements of enamides. rsc.org

In addition to acyl migrations, enamides can also undergo other photochemical transformations such as [2+2] and [3+2]-photocycloadditions, demonstrating the rich and diverse reactivity of the enamide motif in its excited state. nsf.govnih.govacs.org The chemoselectivity of these photoreactions can sometimes be controlled by reaction parameters such as temperature. nsf.gov

Pericyclic reactions, which proceed through a cyclic transition state, are another important class of transformations for enamides. These reactions are governed by the principles of orbital symmetry and can be highly stereospecific. researchgate.netwikipedia.org

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. wikipedia.orglibretexts.org While the classic Cope and Claisen rearrangements are well-known nsf.govnsf.gov-sigmatropic shifts, enamides and their derivatives can participate in analogous transformations. wikipedia.orgnih.gov For instance, N-(acyloxy)enamides have been shown to undergo a reagent-controlled regiodivergent nsf.govnsf.gov-sigmatropic rearrangement. rsc.org Depending on the reaction conditions, either a C-C or a C-O bond-forming event can be favored, leading to different rearranged products. rsc.org

Another example is the rsc.orgrsc.org-sigmatropic rearrangement, which has been utilized in the preparation of γ-silylated α,β-unsaturated amides. cdnsciencepub.com This process involves the migration of a silyl (B83357) group, demonstrating that atoms other than carbon or hydrogen can participate in sigmatropic shifts within enamide systems.

Table 2: Examples of Sigmatropic Rearrangements in Enamide Systems

| Rearrangement Type | Substrate Class | Key Transformation |

|---|---|---|

| nsf.govnsf.gov-Sigmatropic | N-(acyloxy)enamides | Regioselective C-C or C-O bond formation |

| rsc.orgrsc.org-Sigmatropic | Silylated Senecioamides | Migration of a silyl group to the γ-position |

| rsc.orgnsf.gov-Sigmatropic | Allylic Sulfimides (derived from enamides) | Formation of allylic amines |

This table summarizes different types of sigmatropic rearrangements involving enamide-related structures. rsc.orgcdnsciencepub.comnih.gov

Electrocyclic Reactions: These reactions involve the formation or cleavage of a σ-bond at the termini of a conjugated π-system, leading to the formation of a cyclic product or a ring-opening event. wikipedia.org Enamides can be precursors to diene systems that subsequently undergo electrocyclic ring-closure. For example, the isomerization of allenamides can produce 2-amido-dienes, which can then undergo a tandem 6π-electrocyclic ring-closure. researchgate.net This tandem process allows for the stereoselective synthesis of complex heterocyclic structures. researchgate.net The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which predict whether the ring closure will be conrotatory or disrotatory depending on the reaction conditions (thermal or photochemical) and the number of π-electrons involved. wikipedia.org

The versatility of the enamide motif in rearrangement reactions makes it a valuable functional group in synthetic organic chemistry. The ability to control the reaction pathways through the choice of reagents, reaction conditions, and substrate design allows for the targeted synthesis of a wide range of complex molecules. Although no specific rearrangement reactions have been reported for this compound, the general principles and examples discussed here provide a framework for understanding its potential reactivity.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Assignments

Proton (¹H) NMR spectroscopy would be instrumental in identifying the various proton environments within 3-ethyl-N,N,2-trimethylpent-3-enamide. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the N,N-dimethyl groups would likely appear as singlets, while the ethyl and methyl groups attached to the carbon backbone would exhibit characteristic splitting patterns (e.g., triplets and quartets for the ethyl group) due to spin-spin coupling with neighboring protons. The integration of the peak areas would correspond to the ratio of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| N(CH₃)₂ | 2.8 - 3.2 | s |

| CH(CH₃) | 2.5 - 3.0 | q |

| C=CH | 5.0 - 5.5 | q |

| CH₂CH₃ | 1.5 - 2.0 | q |

| CH(CH₃) | 1.0 - 1.5 | d |

| CH₂CH₃ | 0.8 - 1.2 | t |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbonyl carbon of the amide group is expected to appear significantly downfield (around 170 ppm), while the sp² hybridized carbons of the alkene would be found in the 120-140 ppm region. The sp³ hybridized carbons of the alkyl groups would resonate at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 175 |

| C=C | 120 - 140 |

| CH | 40 - 50 |

| N(CH₃)₂ | 35 - 40 |

| CH₂ | 20 - 30 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The mass spectrum would also display a characteristic fragmentation pattern, which arises from the breakdown of the molecule in the mass spectrometer. Analysis of these fragment ions can provide valuable structural information, corroborating the structure determined by NMR. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the alkyl and alkenyl groups (around 2850-3000 cm⁻¹) and a C=C stretching vibration for the alkene bond (around 1640-1680 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (Amide) | 1630 - 1680 |

| C=C (Alkene) | 1640 - 1680 |

| C-H (sp³) | 2850 - 2960 |

Other Advanced Analytical Methods in Amide Research

In the comprehensive analysis of amide compounds such as this compound, a suite of advanced analytical techniques is often employed to achieve unambiguous structural elucidation and precise purity assessment. These methods provide critical information that complements standard spectroscopic techniques like NMR and IR spectroscopy.

Hyphenated Chromatographic-Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable in modern analytical chemistry for the analysis of complex mixtures and the definitive identification of compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile or thermally labile amides, LC-MS is a powerful tool. The compound is first separated from impurities on a liquid chromatography column, often a reversed-phase column, before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for amides, which typically generates a protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of the parent ion. For a molecule like this compound, characteristic fragmentation patterns can be predicted. Cleavage of the amide bond is a common fragmentation pathway.

A hypothetical LC-MS/MS analysis of this compound might yield the following data:

| Parameter | Value |

| Retention Time (t R ) | 4.2 min |

| [M+H] + (m/z) | 170.1596 |

| Major MS/MS Fragments (m/z) | 126.1124, 98.0813, 72.0810 |

This is an interactive data table. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Volatile and thermally stable amides are well-suited for GC-MS analysis. The sample is vaporized and separated on a gas chromatography column before entering the mass spectrometer, where it is typically ionized by electron impact (EI). EI is a higher-energy ionization technique that results in more extensive fragmentation compared to ESI. The resulting fragmentation pattern serves as a molecular fingerprint. mdpi.com For this compound, fragmentation would likely involve cleavage adjacent to the carbonyl group and within the alkyl chains. libretexts.orgyoutube.com

A representative GC-MS fragmentation data set could be:

| Fragment Ion (m/z) | Relative Abundance (%) | Putative Fragment Structure |

| 169 | 15 | [M]⁺ |

| 154 | 45 | [M-CH₃]⁺ |

| 126 | 100 | [M-C₃H₇]⁺ |

| 98 | 65 | [C₆H₁₂N]⁺ |

| 72 | 80 | [C₄H₁₀N]⁺ |

This is an interactive data table. You can sort and filter the data.

Quantitative Nuclear Magnetic Resonance (qNMR)

For the precise determination of purity, quantitative NMR (qNMR) has emerged as a primary analytical method. bwise.kr Unlike chromatographic techniques that rely on reference standards for quantification, qNMR can determine the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity. emerypharma.comnih.gov The principle lies in the direct proportionality between the signal intensity and the number of nuclei responsible for the resonance. rssl.com

For the purity assessment of this compound, a well-characterized internal standard with sharp, non-overlapping signals would be chosen. The purity is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

M = Molar mass

m = mass

P = Purity of the standard

X-ray Crystallography

When a compound can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. researchgate.net This technique determines the precise arrangement of atoms in the crystal lattice, confirming connectivity, configuration, and conformation. For a molecule with stereocenters or complex stereochemistry, X-ray crystallography is an invaluable tool for unambiguous assignment. While obtaining suitable crystals can be a challenge, the resulting structural data is considered the gold standard for molecular structure elucidation. researchgate.net The crystal structure of acrylamide, a related unsaturated amide, has been determined, revealing details about its hydrogen bonding network. researchgate.net

Chiral Chromatography

Given the potential for stereoisomerism in substituted amides, chiral chromatography is a critical technique for separating enantiomers and diastereomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times. ntu.edu.sgnih.gov For a compound like this compound, which possesses a chiral center at the 2-position, chiral HPLC would be essential to resolve and quantify the individual enantiomers. The choice of the chiral stationary phase is crucial for achieving effective separation. nih.gov

Computational Chemistry and Theoretical Studies on 3 Ethyl N,n,2 Trimethylpent 3 Enamide Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy. nih.gov

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.org This approach is based on the principle that the ground-state properties of a many-electron system are a unique functional of the electron density. wikipedia.org For analogs of 3-ethyl-N,N,2-trimethylpent-3-enamide, which are β,γ-unsaturated amides, DFT calculations can provide valuable information about their geometry, electronic properties, and energetics.

DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov For amide systems, DFT has been shown to provide good agreement with experimental data for bond lengths and dipole moments, often outperforming post-Hartree-Fock methods like MP2 in predicting dipole moments. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results, with functionals like B3P86 and B3PW91, combined with basis sets like 6-31G* or larger, demonstrating good performance for amides. researchgate.net

In the context of citral-derived amides, which share the unsaturated amide motif, DFT calculations have been employed to correlate electronic structure with biological activity. researchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, can be calculated to understand the molecule's reactivity and kinetic stability. researchgate.net

| DFT Functional | Typical Applications | Strengths for Amide Systems |

|---|---|---|

| B3LYP | Geometry optimization, electronic property calculation. researchgate.netnih.gov | Good balance of accuracy and computational cost. |

| B3P86 | Calculation of bond lengths and harmonic stretching vibrations. researchgate.net | Provides results in good agreement with experimental data. researchgate.net |

| B3PW91 | Calculation of bond lengths and harmonic stretching vibrations. researchgate.net | Offers good predictions for geometric and vibrational properties. researchgate.net |

| M06-2X | Studying non-covalent interactions, thermochemistry, and kinetics. nih.gov | Effective for investigating interactions between amides and other molecules. nih.gov |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. acs.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous framework for studying molecular systems. researchgate.net

For amide systems, ab initio calculations have been instrumental in understanding their fundamental properties. For example, they have been used to study the geometry and vibrational frequencies of simple amides like formamide. researchgate.net While HF methods can provide a basic understanding, the inclusion of electron correlation through methods like MP2 is often necessary for more accurate predictions. researchgate.net Ab initio methods have also been applied to investigate the mechanisms of amide hydrolysis, providing insights into the role of water molecules in the reaction. acs.org

A combination of ab initio and DFT methods is often employed to gain a comprehensive understanding. For instance, in studying the vibrational bands of amides in solution, ab initio calculations can be used to model the system, while DFT is used to calculate the properties of interest. acs.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and flexibility of molecules like the analogs of this compound. nih.govbu.edu

For amide-containing molecules, MD simulations are particularly useful for exploring the different conformations that can arise from rotation around the C-N amide bond, as well as other rotatable bonds in the molecule. researchgate.net These simulations can reveal the preferred conformations in different environments, such as in the gas phase or in solution. researchgate.net The conformational landscape of a molecule is crucial in determining its reactivity, as different conformers can exhibit different levels of reactivity. rsc.org

MD simulations can be combined with quantum mechanical calculations in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. This hybrid approach allows for the treatment of a specific region of the molecule with high-level quantum mechanics, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This is particularly useful for studying reactions in large systems.

Recent studies have utilized MD simulations to investigate the conformational preferences of unsaturated amides, revealing that factors such as steric interactions can lead to non-planar conformations. researchgate.net For instance, in phenyl cis-n-alkenyl amides, steric hindrance between the enamide chain and the aromatic ring results in a non-planar structure. researchgate.net

| Application | Information Gained | Relevance to this compound Analogs |

|---|---|---|

| Conformational Sampling | Identification of stable and metastable conformers. | Understanding the flexibility of the molecule and its preferred shapes. |

| Solvent Effects | Analysis of how the solvent influences molecular conformation and dynamics. | Predicting behavior in different reaction or biological environments. |

| Free Energy Landscapes | Calculation of the relative free energies of different conformations. | Determining the most probable conformations at a given temperature. |

| Reaction Dynamics | Simulating the pathway of a chemical reaction over time. | Investigating the mechanism of reactions involving the amide group or the double bond. |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions and characterizing the high-energy transition states that connect reactants and products. For analogs of this compound, theoretical investigations can shed light on reactions such as hydrolysis, isomerization, and additions to the double bond.

DFT calculations are widely used to map out the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. mdpi.com By calculating the energies of these species, the activation energy and reaction energy can be determined, providing insights into the feasibility and kinetics of the reaction. For example, DFT studies on the transamidation of amides have proposed detailed catalytic cycles involving metal-amidate complexes and proton transfer steps. mdpi.com

The investigation of reaction mechanisms can also involve the study of solvent effects, which can be modeled using either implicit solvent models or by including explicit solvent molecules in the calculation. The synthesis of β,γ-unsaturated amides from α,β-unsaturated acids involves a deconjugative isomerization, the mechanism of which has been investigated. researchgate.net Similarly, the synthesis of α,β-unsaturated amides through dehydrogenation of saturated amides has been studied, with mechanistic experiments suggesting the involvement of an electrophilic selenium species. nih.gov

Stereochemical Predictions and Stereoelectronic Effects

The stereochemistry of a molecule is crucial to its properties and reactivity. Computational methods can be used to predict the stereochemical outcome of reactions and to understand the underlying stereoelectronic effects that govern these outcomes. For analogs of this compound, which can exist as different stereoisomers due to the presence of a chiral center and a double bond, computational studies can provide valuable insights.

Theoretical calculations can be used to determine the relative stabilities of different stereoisomers, helping to predict which isomer is likely to be favored under thermodynamic control. Furthermore, by modeling the transition states of stereoselective reactions, the origins of the observed stereoselectivity can be understood.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule, can also be investigated using computational methods. For example, the n→π* interaction in amides, which involves the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group, plays a significant role in determining the geometry and reactivity of the amide bond. nih.gov Computational studies can quantify the strength of these interactions and their impact on the molecule's properties.

Potential Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The carbon-carbon double bond in conjugation with the amide carbonyl group is a key functional array that could allow 3-ethyl-N,N,2-trimethylpent-3-enamide to participate in a wide range of organic transformations. As a Michael acceptor, the β-carbon of the double bond is susceptible to nucleophilic attack by a variety of soft nucleophiles. This reactivity could be exploited in conjugate addition reactions to introduce new functional groups and build carbon-carbon or carbon-heteroatom bonds, forming the basis for the synthesis of more complex molecules.

Furthermore, the double bond can undergo various cycloaddition reactions. For instance, in Diels-Alder reactions, it could act as a dienophile, reacting with dienes to form six-membered rings, a common motif in many natural products and pharmaceuticals. The stereochemistry of these reactions would be of significant interest, potentially influenced by the substituents on the double bond and the amide nitrogen. Additionally, 1,3-dipolar cycloadditions could be envisioned, leading to the formation of five-membered heterocyclic rings, which are also prevalent in biologically active compounds.

Precursors for Complex Molecular Architectures

Building upon its role as a versatile building block, this compound could serve as a starting material for the synthesis of intricate molecular frameworks. The strategic placement of functional groups allows for sequential and controlled chemical modifications. For example, after a conjugate addition reaction at the β-position, the amide functionality or the remaining substituents could be further elaborated.

This step-wise approach could be employed in the total synthesis of natural products or in the creation of novel molecular scaffolds for drug discovery. The stereocenters that could be generated during reactions involving the double bond would be of particular importance, offering the potential for diastereoselective and enantioselective transformations, which are crucial in the synthesis of chiral molecules. The development of catalytic asymmetric methods for reactions involving this substrate would be a significant area of research.

Applications in Ligand Design and Organometallic Chemistry

The amide oxygen and potentially other heteroatoms, if introduced, could act as coordination sites for metal ions. This suggests a potential application for this compound and its derivatives in the design of novel ligands for organometallic chemistry and catalysis. The electronic properties of the α,β-unsaturated system could influence the coordination properties of the ligand and, consequently, the reactivity of the resulting metal complex.

By modifying the substituents on the carbon backbone and the amide nitrogen, a library of ligands with tunable steric and electronic properties could be synthesized. These ligands could then be used to prepare transition metal complexes for a variety of catalytic applications, such as cross-coupling reactions, hydrogenations, or polymerizations. The specific structure of this compound might lead to complexes with unique catalytic activities or selectivities that are not achievable with existing ligand systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.